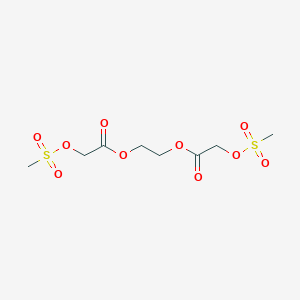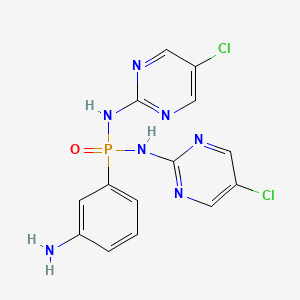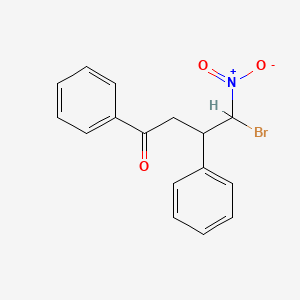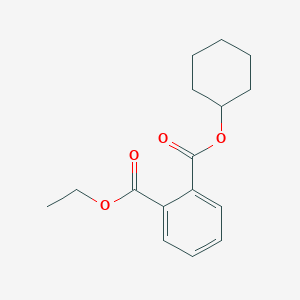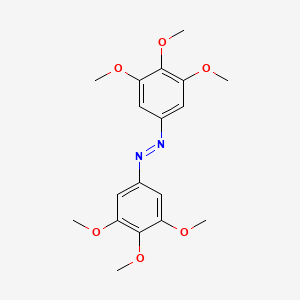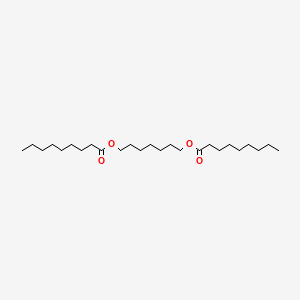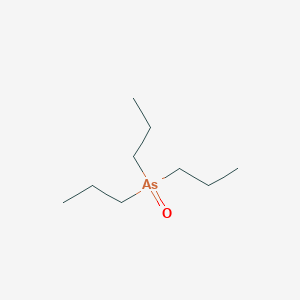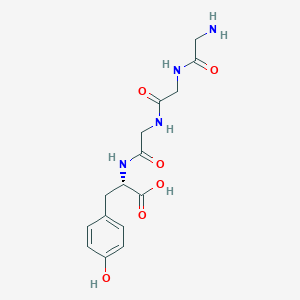
Glycylglycylglycyl-L-tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycylglycylglycyl-L-tyrosine is a synthetic peptide composed of three glycine residues followed by an L-tyrosine residue. This compound is of interest due to its potential applications in various fields such as biochemistry, pharmaceuticals, and materials science. The presence of the L-tyrosine residue imparts unique properties to the peptide, making it a subject of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of glycylglycylglycyl-L-tyrosine typically involves peptide coupling reactions. One common method is the stepwise solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid reacts with the amino group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow further coupling.
Industrial Production Methods
For large-scale production, solution-phase synthesis can be employed. This method involves the condensation of N-protected amino acids followed by deprotection steps. The use of automated peptide synthesizers has also streamlined the production process, allowing for high-throughput synthesis of peptides like this compound.
化学反応の分析
Types of Reactions
Glycylglycylglycyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the L-tyrosine residue can be oxidized to form quinones.
Reduction: Reduction reactions can target the peptide bonds or the aromatic ring of L-tyrosine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring of L-tyrosine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the peptide or the aromatic ring.
Substitution: Halogenated derivatives of the peptide.
科学的研究の応用
Glycylglycylglycyl-L-tyrosine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Pharmaceuticals: Investigated for its potential as a drug delivery system due to its stability and biocompatibility.
Materials Science: Explored for its use in the development of biomaterials and hydrogels.
作用機序
The mechanism of action of glycylglycylglycyl-L-tyrosine involves its interaction with biological molecules. The L-tyrosine residue can participate in hydrogen bonding and π-π interactions, influencing the peptide’s binding affinity to proteins and enzymes. The glycine residues provide flexibility to the peptide chain, allowing it to adopt various conformations.
類似化合物との比較
Similar Compounds
Glycyl-L-tyrosine: A simpler dipeptide with similar biochemical properties.
L-tyrosine: An amino acid with a single aromatic ring, used in protein synthesis.
Glycylglycyl-L-tyrosine: A tripeptide with two glycine residues and one L-tyrosine residue.
Uniqueness
Glycylglycylglycyl-L-tyrosine is unique due to its extended peptide chain, which provides additional flexibility and potential for interactions compared to shorter peptides. The presence of three glycine residues also enhances its solubility and stability in aqueous solutions.
特性
CAS番号 |
5550-81-2 |
|---|---|
分子式 |
C15H20N4O6 |
分子量 |
352.34 g/mol |
IUPAC名 |
(2S)-2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C15H20N4O6/c16-6-12(21)17-7-13(22)18-8-14(23)19-11(15(24)25)5-9-1-3-10(20)4-2-9/h1-4,11,20H,5-8,16H2,(H,17,21)(H,18,22)(H,19,23)(H,24,25)/t11-/m0/s1 |
InChIキー |
NNTAZTJRHAOLHK-NSHDSACASA-N |
異性体SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)CN)O |
正規SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


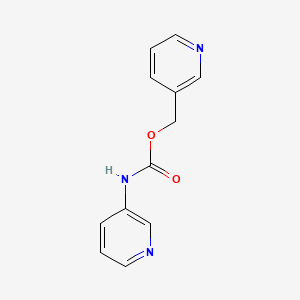
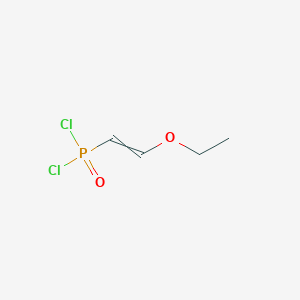
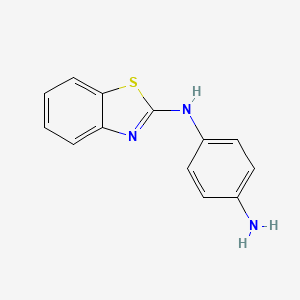
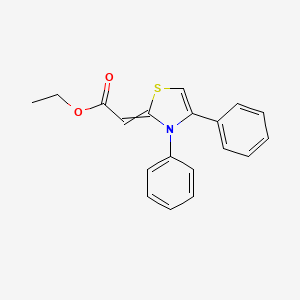
![4,4'-{[4-(Dimethylamino)phenyl]methanediyl}bis(2-chloro-n,n-diethylaniline)](/img/structure/B14736594.png)
![1-Chloro-4-[2-[2-(4-chlorophenoxy)ethylsulfanyl]ethoxy]benzene](/img/structure/B14736610.png)
